![molecular formula C26H22N2O6 B2838600 Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951955-38-7](/img/structure/B2838600.png)
Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Descripción
Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazin derivative characterized by a fused chromene-oxazine core. This compound features a pyridin-3-ylmethyl substituent at position 9, a methyl group at position 2, and a benzoate ester moiety at position 3 via an ether linkage. The benzoate ester enhances lipophilicity, which may influence bioavailability and membrane permeability .
Propiedades
IUPAC Name |
methyl 4-[[2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-16-24(34-19-7-5-18(6-8-19)26(30)31-2)23(29)20-9-10-22-21(25(20)33-16)14-28(15-32-22)13-17-4-3-11-27-12-17/h3-12H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWQTDDPFFKBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)OC5=CC=C(C=C5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological activities.
Mode of Action
It has been suggested that it could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins. This suggests that the compound may interact with these proteins, altering their activity and influencing cellular processes.
Biochemical Pathways
The compound appears to affect the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
The compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 76.8%. This suggests that the compound is well-absorbed and efficiently distributed within the body, which could enhance its therapeutic potential.
Result of Action
The compound has shown significant antitumor efficacy in vivo without obvious toxicity. This suggests that the compound’s action at the molecular and cellular levels could lead to a reduction in tumor growth.
Comparación Con Compuestos Similares
Substituent Variations
Key Observations :
- The benzoate ester is a conserved feature across analogues, suggesting its role in stabilizing the molecule or modulating receptor interactions.
Pharmacological Analogues
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) shares the benzoate ester moiety but replaces the chromeno-oxazin core with a thienopyrimidine system. It exhibits a molecular ion peak at m/z 377.0 [M+H]+ and a melting point of 147–148°C, indicating higher thermal stability compared to chromeno-oxazins .
Physicochemical and Stability Properties
Notes:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.